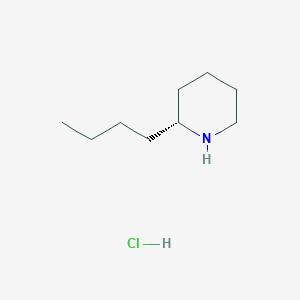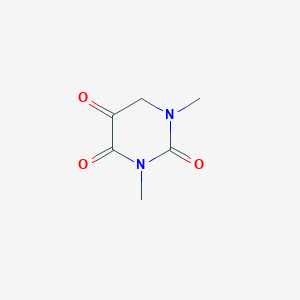
1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione can be synthesized through various methods. One common approach involves the condensation of urea with β-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a wide range of functionalized pyrimidine derivatives.
科学研究应用
1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Similar in structure but lacks the dihydropyrimidine ring.
1,3-Dimethylbarbituric acid: Contains a barbituric acid core instead of a pyrimidine ring.
1,3-Dimethylthymine: A thymine derivative with similar structural features.
Uniqueness
1,3-Dimethyldihydropyrimidine-2,4,5(3H)-trione is unique due to its specific substitution pattern and the presence of the dihydropyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-diazinane-2,4,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3H2,1-2H3 |
InChI 键 |
VTWKQTWQYKKHGR-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=O)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


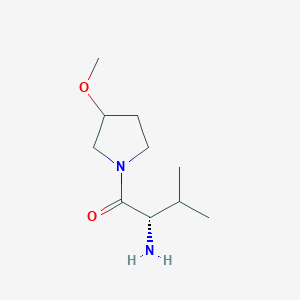
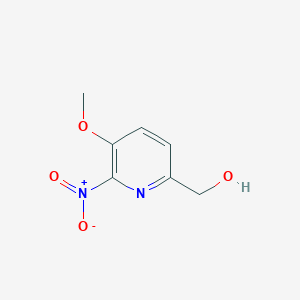
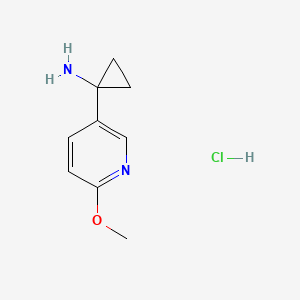
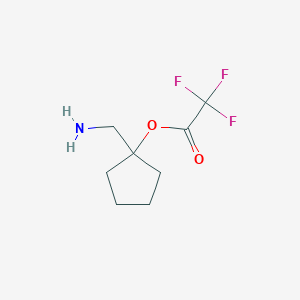
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol](/img/structure/B11750691.png)
![(1S,4R,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]Octane-6-carboxylic acid](/img/structure/B11750698.png)
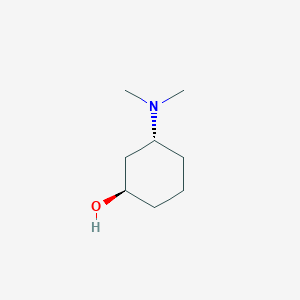
![3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750722.png)
![1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B11750726.png)
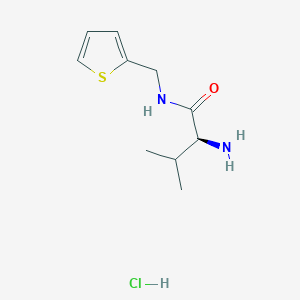
![1-[(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750737.png)
![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750745.png)

